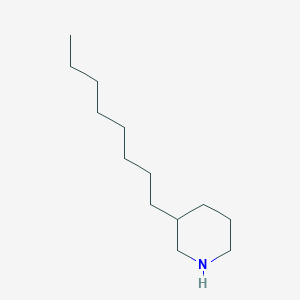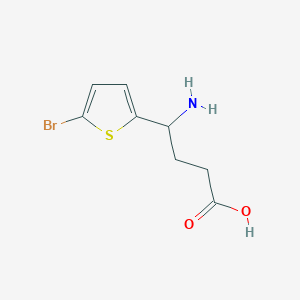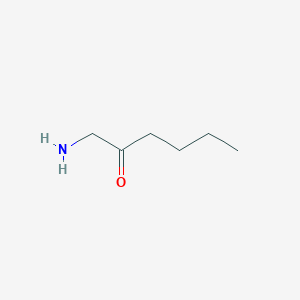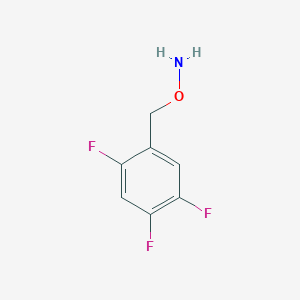
O-(2,4,5-Trifluorobenzyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,4,5-Trifluorobenzyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,5-trifluorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
O-(2,4,5-Trifluorobenzyl)hydroxylamine: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which O-(2,4,5-Trifluorobenzyl)hydroxylamine exerts its effects depends on the specific reaction or application. Generally, the hydroxylamine group can act as a nucleophile, participating in various chemical transformations. The trifluorobenzyl moiety can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
相似化合物的比较
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can be compared with other hydroxylamine derivatives such as:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(2,4-Difluorobenzyl)hydroxylamine
- O-(2,4,6-Trifluorobenzyl)hydroxylamine
These compounds share similar reactivity patterns but differ in their fluorination patterns, which can affect their chemical properties and applications. This compound is unique due to its specific trifluorination, which can enhance its stability and reactivity in certain contexts.
属性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC 名称 |
O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2H,3,11H2 |
InChI 键 |
RETUMVVGCDUCSL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)F)CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
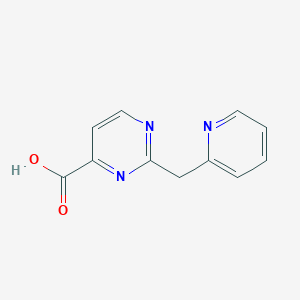
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

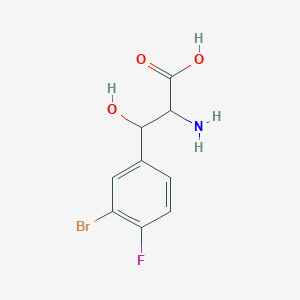
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
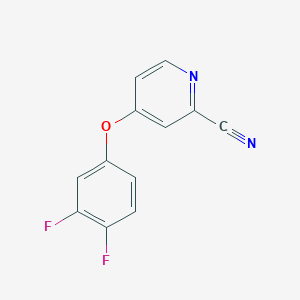
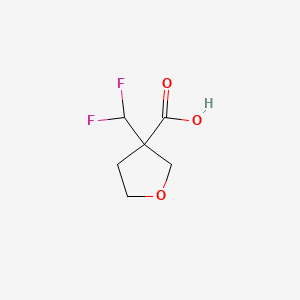
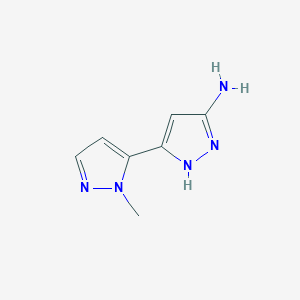
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
